N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide

Description

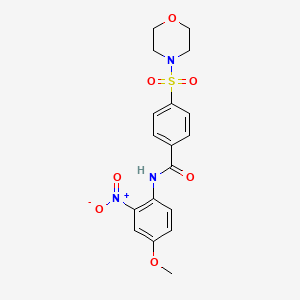

N-(4-Methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a 4-methoxy-2-nitrophenyl moiety as the N-amide substituent (Figure 1). This compound is hypothesized to share synthetic pathways with structurally related sulfonamide-benzamides, such as those reported in and , where 4-(morpholinosulfonyl)aniline reacts with acyl chlorides in acetonitrile .

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S/c1-27-14-4-7-16(17(12-14)21(23)24)19-18(22)13-2-5-15(6-3-13)29(25,26)20-8-10-28-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIALLBHJOXQHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Methoxylation: Substitution of a methoxy group onto the nitrophenyl ring.

Sulfonylation: Attachment of the morpholinosulfonyl group to the benzamide core.

Each step requires specific reagents and conditions. For instance, nitration may involve the use of concentrated nitric acid and sulfuric acid, while methoxylation might require methanol and a suitable catalyst. Sulfonylation often involves sulfonyl chlorides and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Key Comparisons:

- N-(4-(Morpholinosulfonyl)phenyl)-4-nitrobenzamide (Compound 24, ): This analog substitutes the benzamide’s phenyl ring with a nitro group at the para position, contrasting with the target compound’s nitro group on the N-phenyl ring. In contrast, the target compound’s nitro group on the N-phenyl ring may sterically hinder rotation or influence π-stacking .

- N-(4-Chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide ():

Replaces the methoxy group with a chlorine atom and introduces a morpholine ring directly on the N-phenyl ring. The chloro substituent increases lipophilicity, while the morpholine enhances solubility. This highlights how halogenation versus methoxylation modulates physicochemical properties .

Table 1: Substituent Effects on Benzamide Analogs

Role of the N-Phenyl Substituents

4-Methoxy-2-Nitrophenyl vs. Other N-Aryl Groups:

- 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-benzamide (4MNB, ): Replaces the morpholinosulfonyl group with a bromine atom. The bromo substituent increases molecular weight (MW = 365.2 vs. target compound’s estimated MW ~435.4) and may enhance halogen bonding.

- N-(4-Methoxy-2-Nitrophenyl)acetamide (): A simpler analog with an acetamide group instead of the benzamide-morpholinosulfonyl scaffold. The absence of the sulfonamide group reduces solubility and complexity, underscoring the importance of the sulfonamide moiety for target engagement .

Table 2: N-Phenyl Substituent Comparisons

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in medicine.

Chemical Structure and Properties

- Molecular Formula : C18H19N3O7S

- Molecular Weight : 421.4 g/mol

- IUPAC Name : this compound

The compound features a benzamide core with a methoxy-nitrophenyl group and a morpholinosulfonyl group, contributing to its distinct chemical properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Interaction : It can interact with various receptors, influencing signal transduction pathways.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may enhance the intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication, particularly in Hepatitis B virus (HBV) infections .

Antiviral Properties

Research indicates that this compound derivatives exhibit broad-spectrum antiviral activity. For instance, studies have shown that related compounds can inhibit HBV replication by increasing intracellular A3G levels . This suggests potential applications in treating viral infections resistant to current therapies.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Investigations into similar benzamide derivatives have revealed their capacity to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Given the morpholino and sulfonyl groups' presence, there is potential for anti-inflammatory activity. Compounds with similar structures have been explored for their ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : Laboratory experiments demonstrated that this compound could significantly reduce HBV replication in HepG2 cells, showcasing its potential as an antiviral agent .

- Toxicity and Pharmacokinetics : Acute toxicity studies conducted on animal models indicated that derivatives of this compound exhibit favorable pharmacokinetic profiles, suggesting safety for further development as therapeutic agents .

- Mechanistic Insights : Detailed mechanistic studies are ongoing to elucidate how this compound interacts at the molecular level with viral components and cellular machinery .

Summary of Research Applications

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex molecules |

| Biology | Biochemical probe or inhibitor |

| Medicine | Potential therapeutic agent for antiviral treatments |

| Industry | Development of advanced materials |

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide?

The compound can be synthesized via coupling reactions using activating agents. For example:

- Carbodiimide-mediated coupling : Use DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to couple the carboxylic acid precursor with the amine derivative. This method requires low temperatures (-50°C) to minimize side reactions .

- CDI/DIPEA system : Alternatively, carbonyldiimidazole (CDI) with diisopropylethylamine (DIPEA) in acetonitrile can activate the carboxylic acid for amide bond formation, as demonstrated for structurally similar sulfonamide-benzamides . Post-synthesis, purify via silica gel chromatography and confirm structure using -NMR, -NMR, and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Spectroscopic analysis : -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), -NMR (carbonyl signals ~165–170 ppm), and IR (amide C=O stretch ~1650 cm) are critical .

- Mass spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. For example, the molecular ion [M+H] should match the calculated value (e.g., CHNOS: ~458.4 g/mol) .

- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (deviation <0.3%) .

Q. What solvent systems and pH conditions stabilize this compound for spectroscopic studies?

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For fluorescence studies, ethanol or acetonitrile minimizes quenching .

- pH optimization : Fluorescence intensity peaks at pH 5–6, similar to related benzamides. Adjust using 0.1 M HCl/NaOH .

- Temperature control : Maintain at 25°C during measurements to prevent thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data under varying experimental conditions?

- Control variables systematically : Isolate factors like solvent polarity, ionic strength, and excitation wavelength (λ = 340 nm recommended) .

- Binding constant analysis : Use Stern-Volmer plots to quantify interactions with metal ions (e.g., Pb) that may quench fluorescence .

- Replicate protocols : Compare results with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) to identify outliers .

Q. What strategies validate the compound’s mechanism of action in biological assays?

- Dose-response studies : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., apoptosis or CHOP pathway activation) .

- Competitive binding assays : Use radiolabeled probes or surface plasmon resonance (SPR) to assess target affinity .

- Metabolic stability : Evaluate half-life in liver microsomes and plasma protein binding to correlate in vitro/in vivo activity .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Molecular docking : Model interactions with targets like histone deacetylases (HDACs) using software such as AutoDock Vina. Focus on the morpholinosulfonyl group’s role in binding .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity (e.g., IC) .

- ADMET prediction : Use SwissADME to forecast bioavailability, BBB penetration, and toxicity risks .

Q. What advanced techniques optimize HPLC purity analysis?

- Column selection : Use C18 columns (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) .

- Detection : UV-Vis at 254 nm (for nitro groups) or fluorescence detection (λ=340 nm, λ=380 nm) .

- Method validation : Ensure linearity (R >0.99), LOD (≤0.27 µg/mL), and LOQ (≤0.89 µg/mL) per ICH guidelines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.